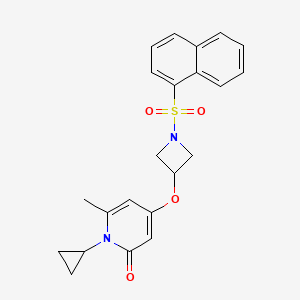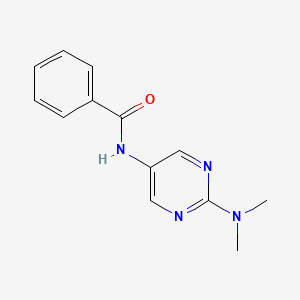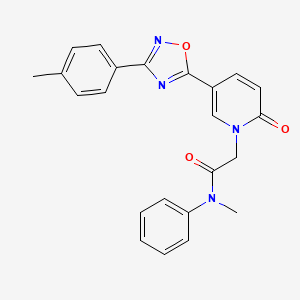![molecular formula C10H13F3N2O B2356232 1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2097857-89-9](/img/structure/B2356232.png)
1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of OTFP is C10H13F3N2O, and its molecular weight is 234.222. It consists of a piperidine ring with an oxazolyl methyl and trifluoromethyl substituent.Chemical Reactions Analysis
While specific chemical reactions involving OTFP are not detailed in the literature, reactions involving similar compounds often involve direct arylation of oxazoles .Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives have been found to have significant antimicrobial activity. They have been tested against various bacterial strains such as S. aureus and S. pyogenes, P. aeruginosa and E. coli, and fungal strains such as C. albicans, A. niger and A. clavatus .
Anticancer Activity
Oxazole derivatives have shown potential as anticancer agents. They have been found to inhibit the growth of cancer cells in various studies .
Anti-inflammatory Activity
Oxazole derivatives have demonstrated anti-inflammatory properties. They have been used in the treatment of various inflammatory conditions .
Antidiabetic Activity
Oxazole derivatives have been found to have antidiabetic properties. They have been used in the treatment of diabetes .
Antiobesity Activity
Oxazole derivatives have shown potential in the treatment of obesity. They have been found to inhibit the accumulation of fat in the body .
Antioxidant Activity
Oxazole derivatives have demonstrated antioxidant properties. They have been found to neutralize harmful free radicals in the body .
Antitubercular Activity
Oxazole derivatives have shown potential in the treatment of tuberculosis. They have been found to inhibit the growth of Mycobacterium tuberculosis .
Synthesis of New Chemical Entities
Oxazole derivatives have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of this compound with its targets would likely depend on the specific functional groups present in the molecule.
Biochemical Pathways
Oxazole derivatives have been known to impact a variety of biological pathways, leading to antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Result of Action
Given the broad range of biological activities exhibited by oxazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)8-1-3-15(4-2-8)5-9-6-16-7-14-9/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVNGECAHZUHPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=COC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


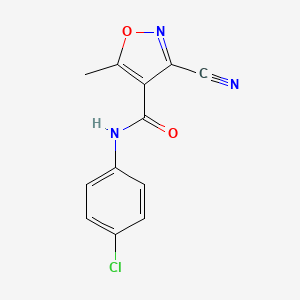
![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)
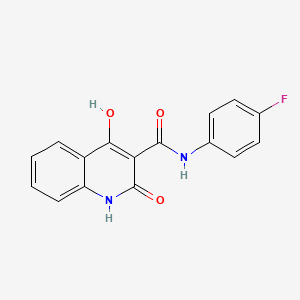
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)
![2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2356161.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2356163.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)
![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)
